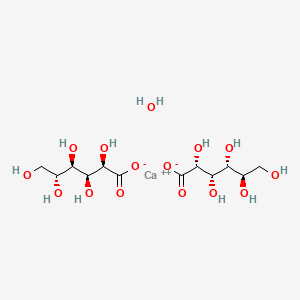

Calcium gluconate monohydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFVCRGJZBQGX-XRDLMGPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047226 | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66905-23-5 | |

| Record name | Calcium gluconate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066905235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM GLUCONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZN0MI5R31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Industrial Production Methodologies

Enzymatic Synthesis Pathways for Calcium Gluconate

The enzymatic conversion of glucose to gluconic acid is a cornerstone of modern calcium gluconate production. This bioconversion process is favored for its high specificity, which results in a product of high purity. google.com

Utilization of Glucose Oxidase and Catalase Systems

The enzymatic process typically employs a combination of two key enzymes: glucose oxidase and catalase. google.com Glucose oxidase (GOx), often sourced from fungi like Aspergillus niger or bacteria, catalyzes the oxidation of glucose to glucono-delta-lactone and hydrogen peroxide. google.comgoogle.comnih.gov The hydrogen peroxide, a strong deactivating agent for glucose oxidase, is then decomposed into water and oxygen by catalase. rsc.org This synergistic relationship is crucial for maintaining the activity of the glucose oxidase and ensuring a continuous conversion process. researchgate.net The glucono-delta-lactone subsequently hydrolyzes to gluconic acid. rsc.org In the presence of a calcium base, such as calcium carbonate or calcium hydroxide (B78521), the gluconic acid is neutralized to form calcium gluconate. google.comsrce.hr

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yields and purity in the enzymatic synthesis of calcium gluconate hinges on the careful control of several reaction parameters.

pH: The optimal pH for the biosynthesis of glucose oxidase and catalase from Aspergillus niger has been reported to be 6.0 and 5.7, respectively. nih.gov Maintaining the pH within a range of 5 to 7 is critical for proper enzyme function. google.com This is typically managed through the automated addition of a calcium base. googleapis.com

Temperature: The ideal temperature for the enzymatic conversion generally falls between 30°C and 40°C. google.com Studies have shown that for Aspergillus niger, the highest production of gluconic acid occurs at 30°C within a tested range of 25-30°C. researchgate.net

Dissolved Oxygen: The enzymatic oxidation of glucose is an aerobic process, making the dissolved oxygen tension (DOT) a critical factor. The DOT is often controlled by adjusting airflow and impeller speed in the reactor. googleapis.com

Glucose Concentration: While higher initial glucose concentrations could theoretically lead to greater product output, they also contribute to increased viscosity of the reaction mixture. google.com This can impede oxygen transfer and slow down the enzymatic conversion rate. google.com

A study on the fermentation of glucose to calcium gluconate by Aspergillus niger identified the following optimized parameters:

| Parameter | Optimized Value |

| Glucose Concentration | 150 g/L |

| pH | 6.5 |

| Temperature | 30°C |

| Aeration | Not specified |

Source: researchgate.net

Strategies for Mitigating Viscosity and Contamination Challenges in Enzymatic Processes

A significant challenge in the industrial-scale enzymatic production of calcium gluconate is the low solubility of the product, which is approximately 40 g/L at 30-35°C under optimal pH conditions for the enzymes. google.com To produce industrial quantities, large reactors and the evaporation of substantial amounts of water are necessary. google.com

Increasing the initial glucose concentration to improve output leads to the immediate crystallization of the formed calcium gluconate, resulting in a highly viscous reaction mixture. google.com This increased viscosity hinders the rate of oxygen transfer and, consequently, the enzymatic conversion. google.com While intensifying agitation can help overcome these viscosity issues, it increases equipment costs and carries the risk of metal contamination (e.g., chromium or nickel) from the equipment, which can compromise the final product's purity. google.com

Role of Organic Acid Salts in Modulating Calcium Gluconate Solubility during Enzymatic Conversion

To address the solubility and viscosity challenges, a novel approach involves conducting the enzymatic reaction in the presence of a salt of an organic acid that is acceptable for food use, such as calcium lactate (B86563). google.com It has been demonstrated that preparing calcium gluconate via an enzymatic reaction in the presence of calcium lactate can increase the solubility of calcium gluconate to over 225 g/kg of solution at 20°C. google.com This is a significant increase compared to the 30 g/L solubility in the absence of calcium lactate. google.com

This method results in clear, crystal-free solutions with high yields of calcium gluconate per unit volume. google.com The presence of other organic acid salts, like those from formic or acetic acid, can also be beneficial, as the gluconate ion has the ability to chelate calcium-based precipitation. onepetro.org The enzymatic yield can be particularly high when the reaction results in a mixture of approximately 65% by weight of calcium gluconate and 35% by weight of calcium lactate. google.com

Electrochemical Synthesis Routes for Calcium Gluconate Monohydrate

An alternative to enzymatic synthesis is the electrochemical oxidation of glucose. This method offers several advantages, including high conversion rates and yields without the formation of by-products. cecri.res.in

Principles and Applications of Electrochemical Glucose Oxidation

The electrochemical process involves the oxidation of glucose dissolved in an electrolyte solution, such as sodium bromide, at a graphite (B72142) anode. cecri.res.in The gluconic acid formed during the electrolysis is neutralized by calcium carbonate, which is present in the electrolyte as a suspension, to produce calcium gluconate. cecri.res.indntb.gov.ua The product can then be recovered by cooling the electrolyte. cecri.res.in

The fundamental reaction involves the deprotonation of glucose on the electrode surface, leading to the formation of gluconolactone, which is then converted to gluconate. researchgate.net The use of specific catalysts, such as platinum, can influence the reaction pathway. For instance, oxidized platinum (PtOx) favors the formation of gluconate. wur.nl

One of the key advantages of the electrochemical method is its eco-friendly nature, as it avoids the use of hazardous reagents and does not generate waste that requires disposal. cecri.res.in However, a challenge with methods using sodium bromide is the need to separate the bromide from the final product. google.com Research has shown that it is possible to obtain this compound without bromide additives through subsequent purification steps. dntb.gov.uazastita-materijala.org

A typical laboratory-scale electrochemical process for preparing calcium gluconate might exhibit the following parameters:

| Parameter | Value |

| Current Density | 2 - 3 A/dm² |

| Temperature | 45 – 50 °C |

| Yield | 90 % |

| Conversion | 95 % |

| Current Efficiency | 90 % |

| Energy Consumption | 1.8 Kwh / kg |

Source: cecri.res.in

Post-Synthesis Purification Techniques, including Bromide Removal

A significant challenge in the electrochemical synthesis of calcium gluconate is the presence of bromide impurities, which often limit its application. semanticscholar.org Several methods have been explored to remove bromide from the final product.

Rinsing the crystallized calcium gluconate with distilled water is the simplest but least effective method. semanticscholar.org A more effective approach involves washing the crystals with a mixture of ethanol (B145695) and water. researchgate.net Research has shown that mixing calcium gluconate crystals with an ethanol-water mixture (in a 1:1 ratio) at a 1:3.5 mass ratio can effectively remove bromide. researchgate.net

Precipitation methods have also been investigated for bromide removal from the calcium gluconate solution before crystallization. semanticscholar.org These methods include the use of:

Base lead-carbonate: This method was found to be most efficient at 80°C with a two-hour duration. The resulting lead-bromide is removed by filtration. semanticscholar.orgprepchem.com

Silver-nitrate: While effective at precipitating bromide as silver bromide, this method introduces calcium nitrate (B79036) and silver nitrate impurities into the final product. semanticscholar.org

Silver-oxide: This is another potential precipitating agent, with optimal conditions being a temperature range of 60 to 70°C for two hours. semanticscholar.orgprepchem.com An interesting observation is that an amount of silver oxide ten times less than the stoichiometric requirement was sufficient for quantitative bromide precipitation. semanticscholar.org

Electrodialysis has also been examined as a potential method for the purification of calcium gluconate to remove sodium bromide. researchgate.net

Sustainability and Economic Considerations in Electrochemical Production

The electrochemical method for producing calcium gluconate is considered economically viable and environmentally advanced. researchgate.netzastita-materijala.org A key aspect of its sustainability is the ability to recycle the ethanol used in the purification process. researchgate.net After being used to rinse bromide from the calcium gluconate crystals, the ethanol can be purified through vacuum evaporation and reused in the process. researchgate.net

The recovery of bromide from the mother liquors is also a crucial economic factor in a large-scale plant. nist.gov A common method involves evaporating the residues to dryness and igniting them to remove organic matter. The remaining ash, which contains calcium carbonate, oxide, and bromide, can be reused in a subsequent electrolytic oxidation. nist.gov If the ash contains significant impurities, it can be extracted with water, and the aqueous solution can be used directly, or the bromine can be liberated through electrolysis after acidification. nist.gov

Crystallization Kinetics and Control in Industrial Production

The control of crystallization is a critical aspect of industrial calcium gluconate production, influencing the final product's properties and the process's efficiency.

Methods for Preventing Undesired Calcium Gluconate Crystal Formation

Undesired crystal formation can be a significant issue, particularly in enzymatic production processes. The low solubility of calcium gluconate (40 g/L) under optimal enzymatic conversion conditions (pH 5-7, 30-35°C) can lead to increased viscosity of the reaction mixture and hinder oxygen transfer and enzymatic conversion rates. google.comgoogleapis.com

One innovative approach to prevent crystal formation during enzymatic conversion involves the inclusion of a salt of an organic acid, such as lactic acid, in the reaction mixture. google.comepo.org This method allows for the production of high concentrations of calcium gluconate without the formation of crystals, making the enzymatic process more economically favorable. google.comgoogleapis.com For instance, a solution containing 0.75 M calcium, 0.5 M lactate, and 1.0 M gluconate can be obtained without crystallization. google.com

In other applications, like cheesemaking, sodium gluconate is added to inhibit the formation of calcium lactate crystals. google.comnih.gov Sodium gluconate increases the solubility of calcium lactate by forming soluble complexes with calcium ions. nih.gov

Solid State Chemistry, Polymorphism, and Crystallography

Crystal Structure Determination of Calcium D-Gluconate (B1237863) Monohydrate

The determination of the crystal structure of calcium D-gluconate monohydrate provides fundamental insights into its chemical and physical properties.

The definitive three-dimensional arrangement of atoms in calcium D-gluconate monohydrate has been elucidated through single-crystal X-ray diffraction. This technique has revealed that the compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121. core.ac.ukresearchgate.net The asymmetric unit of the crystal structure contains a neutral [Ca(C₆H₁₁O₇)₂]⁰ complex and one water molecule of solvation. core.ac.uk

A significant challenge in the structural analysis of calcium gluconate has been the difficulty in growing single crystals of sufficient size and quality for diffraction studies. researchgate.net This has historically hindered the full characterization of its solid-state structure. However, successful crystal growth has been achieved using methods such as slow evaporation. researchgate.netresearchgate.net

Below is a table summarizing the crystallographic data for Calcium D-gluconate monohydrate.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.7123 |

| b (Å) | 13.3648 |

| c (Å) | 19.5447 |

Note: The unit cell parameters 'a', 'b', and 'c' are the lengths of the sides of the unit cell.

In the crystal structure of calcium D-gluconate monohydrate, the calcium (II) cation exhibits an eight-coordinate environment. researchgate.net It is chelated by four D-gluconate anions, showcasing the outstanding chelate property of the gluconate ligand. researchgate.net The coordination of the calcium ion involves oxygen atoms from both the carboxylate and hydroxyl groups of the gluconate anions. This chelation is a key feature of the molecule's structure and contributes to its stability.

The crystal packing of calcium D-gluconate monohydrate is stabilized by an extensive network of intermolecular interactions. Hydrogen bonds play a crucial role in forming a three-dimensional supramolecular architecture. researchgate.net These interactions involve the hydroxyl groups of the gluconate anions, the coordinated water molecule, and the carboxylate groups. The water molecule is a key component in this network, acting as both a hydrogen bond donor and acceptor, linking adjacent coordination polymer chains. core.ac.uk

The solid-state structure of calcium D-gluconate monohydrate is characterized by the formation of a one-dimensional coordination polymer. core.ac.uk In this polymeric chain, adjacent calcium ions are bridged by both a carboxylate oxygen atom from one gluconate ligand and a hydroxyl oxygen atom from a second gluconate ligand. core.ac.uk The distance between these adjacent metal centers within the polymer is approximately 3.7312 Å. researchgate.net

The D-gluconate anion within the crystal structure of calcium D-gluconate monohydrate adopts a curved or bent-chain configuration. researchgate.net This conformation is in contrast to the planar, extended carbon-chain conformation observed in some other gluconate salts, such as potassium D-gluconate monohydrate. researchgate.net In aqueous solutions, nuclear magnetic resonance (NMR) studies have shown that the D-gluconate anion can exist in two primary conformations: a zigzag form and a cyclic form. researchgate.net The predominant conformation in solution is the zigzag form. researchgate.net The specific conformation adopted in the solid state is influenced by the coordination to the calcium ion and the packing forces within the crystal lattice.

Polymorphic Forms and Solution-Mediated Phase Transformations (SMPT)

Calcium D-gluconate is known to exist in multiple solid forms, including a monohydrate and at least two anhydrous forms, designated as Form I and Form II. rsc.orgnih.gov The monohydrate form is often used in production due to its higher solubility and dissolution rate, making it a metastable form under certain conditions. rsc.orgnih.gov

A critical phenomenon associated with calcium D-gluconate is solution-mediated phase transformation (SMPT). This process involves the conversion of the metastable monohydrate to the more thermodynamically stable anhydrous Form I when in contact with a solvent, typically water. rsc.orgnih.gov This transformation is a significant challenge in the production of pure, injection-grade calcium gluconate monohydrate. rsc.orgnih.gov

The SMPT from the monohydrate to Form I is understood to proceed through three main stages:

Dissolution of the metastable monohydrate. nih.gov

Nucleation of the stable Form I. rsc.orgnih.gov

Growth of the stable Form I crystals. rsc.orgnih.govnih.gov

The stability of the different forms is temperature-dependent. Calcium D-gluconate monohydrate is the more stable form at temperatures below 292 K, while Form I is more stable at temperatures above this transition point. rsc.orgnih.gov This relationship indicates that it is an enantiotropic system. nih.gov The lower solubility of Form I in water at temperatures above 292 K confirms its greater thermodynamic stability under these conditions. researchgate.netrsc.orgnih.gov

Identification and Characterization of Calcium D-Gluconate Form I and its Comparison with Monohydrate

Calcium D-gluconate can exist as a metastable monohydrate and a more stable anhydrous Form I. nih.govrsc.org These two forms can be distinguished using various analytical techniques, including Powder X-ray Diffraction (PXRD), thermal analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC), and Raman spectroscopy. nih.govrsc.org

Powder X-ray Diffraction (PXRD): The PXRD patterns of the monohydrate and Form I are distinctly different. The characteristic diffraction peaks for the monohydrate are observed at 8.0°, 9.0°, and 22.5°, while Form I exhibits key peaks at 10.1°, 12.3°, and 35.5°. nih.gov This allows for effective identification and differentiation of the two crystalline forms. nih.gov

Thermal Analysis (TGA/DSC): Thermal analysis reveals significant differences in the behavior of the two forms upon heating. The TGA thermogram of this compound shows a weight loss of approximately 3.99% between 400 K and 439 K, which corresponds to the theoretical loss of one water molecule (4.01%). nih.gov The DSC curve for the monohydrate shows a corresponding endothermic peak in this range, indicating dehydration. nih.gov This dehydration occurs at a temperature significantly above the boiling point of water, suggesting a strong interaction between the water molecule and the calcium gluconate molecule within the crystal lattice. nih.gov Following dehydration, another endothermic peak appears between 442–460 K, attributed to the melting of the anhydrous form, with decomposition occurring above 471 K. nih.gov In contrast, Form I is anhydrous and its DSC thermogram shows only a single endothermic peak at a higher temperature of 516 K, which is due to its decomposition. nih.gov

Raman Spectroscopy: Raman spectroscopy also provides a clear distinction between the monohydrate and Form I. The characteristic Raman peaks for the monohydrate are located at 684 cm⁻¹, 830 cm⁻¹, and 1046 cm⁻¹. nih.gov Form I, on the other hand, displays its characteristic peaks at 870 cm⁻¹ and 1126 cm⁻¹. nih.gov These distinct spectral fingerprints are utilized for in-situ monitoring of phase transformations. nih.gov

Thermodynamic Stability: The thermodynamic stability of the two forms is temperature-dependent. By measuring the solubility of each form in water at different temperatures, it has been determined that calcium D-gluconate is an enantiotropic system with a transition temperature of 292 K. nih.govrsc.org Below this temperature, the monohydrate is the more stable form, exhibiting lower solubility. nih.govrsc.org Above 292 K, Form I becomes the more stable form due to its lower solubility. nih.govrsc.org

| Characteristic | Monohydrate | Form I |

|---|---|---|

| PXRD Characteristic Peaks (2θ) | 8.0°, 9.0°, 22.5° | 10.1°, 12.3°, 35.5° |

| TGA Weight Loss (Dehydration) | ~3.99% (400-439 K) | None |

| DSC Endothermic Peaks | Dehydration (400-439 K), Melting (442-460 K), Decomposition (>471 K) | Decomposition (516 K) |

| Raman Characteristic Peaks | 684 cm⁻¹, 830 cm⁻¹, 1046 cm⁻¹ | 870 cm⁻¹, 1126 cm⁻¹ |

| Thermodynamic Stability | More stable below 292 K | More stable above 292 K |

Mechanistic Studies of Solution-Mediated Phase Transformation (SMPT)

The transformation of the metastable monohydrate to the stable Form I in the presence of a solvent is a critical issue in pharmaceutical processing. rsc.orgnih.gov This solution-mediated phase transformation (SMPT) has been investigated to understand its mechanism and control its kinetics. nih.govrsc.org

The SMPT of calcium gluconate from the monohydrate to Form I is governed by the nucleation and growth of the stable Form I. nih.govrsc.org The process is initiated by the dissolution of the monohydrate, which creates a supersaturated solution with respect to the less soluble Form I. nih.gov This supersaturation drives the nucleation of Form I, followed by its crystal growth. nih.gov The rate-limiting step in this transformation has been identified as the nucleation and growth of Form I. rsc.orgnih.gov The transformation kinetics can be effectively described by the Johnson-Mehl-Avrami (JMA) model. nih.gov

| Temperature (K) | Induction Time (h) | Transformation Time (h) |

|---|---|---|

| 338.15 | 12.79 | 30.22 |

| 348.15 | Not specified | Not specified |

| 353.15 | 1.00 | 10.08 |

Several processing parameters significantly influence the SMPT and, consequently, the purity of the final this compound product. nih.govnih.gov

Solid Loading: The induction time for the phase transformation is negatively correlated with the amount of solid loading. nih.gov Higher solid loading promotes a faster phase transformation, leading to a lower purity of the desired monohydrate. rsc.org This is because a greater amount of the initial solid provides more nucleation sites for the stable form. rsc.org

Agitation Rate: The rate of SMPT can be effectively slowed down by reducing the agitation rate. nih.gov Lower agitation rates extend the induction time, thus helping to maintain the metastable monohydrate form for a longer period. nih.gov

Particle Size: Increasing the particle size of the initial solid material can effectively prolong the induction time of the phase transformation. nih.gov Smaller particles have a larger specific surface area, which provides more sites for nucleation to occur. nih.gov For example, increasing the particle size from 1.77 μm to 3.36 μm was found to extend the induction time from 20 minutes to 115 minutes. nih.gov

Solid-State Dehydration Mechanisms

The dehydration of this compound in the solid state is another important transformation pathway that has been studied using thermal analysis techniques. nih.gov

As previously mentioned, TGA and DSC are powerful tools for investigating the dehydration process. The TGA of the monohydrate shows a distinct weight loss corresponding to one water molecule between 400 K and 439 K. nih.gov Hot-stage microscopy (HSM) provides a visual observation of this process. When heated, the optical properties of the monohydrate crystals change, and upon reaching 431.15 K, the crystals turn black, indicating the completion of the dehydration process and the collapse of the monohydrate crystal lattice. nih.gov

Variable temperature X-ray diffraction (VT-XRD) studies have shown that upon dehydration, the crystalline monohydrate transforms into an amorphous state. nih.gov This amorphous state persists until the sample begins to foam and expand at higher temperatures. nih.gov Importantly, thermal analysis indicates that the monohydrate does not convert to the crystalline Form I upon heating; instead, it becomes amorphous before decomposing. nih.gov This suggests that the solid-state dehydration pathway is distinct from the solution-mediated transformation to Form I. nih.gov

Microscopic Observations of Dehydration-Induced Changes

The process of solid-state dehydration in this compound has been meticulously observed using hot-stage microscopy (HSM). nih.govresearchgate.netrsc.org These observations provide a visual timeline of the structural changes that occur as the compound is heated.

When subjected to a controlled heating ramp, the crystalline structure of this compound remains stable until it reaches a critical temperature range. nih.govrsc.org As the temperature approaches 431.15 K (158°C), a distinct and instantaneous change in the crystal's optical properties is observed. The crystals turn completely black, signifying the completion of the dehydration process and the collapse of the monohydrate lattice structure. nih.gov This event corresponds with thermal analysis data, which shows a weight loss of approximately 3.99% between 400 K and 439 K, consistent with the theoretical water content of 4.01% for the monohydrate. rsc.org

Further heating to 473.15 K (200°C) initiates thermal decomposition, which is visibly characterized by solid foaming expansion. nih.gov Variable temperature X-ray diffraction (VT-XRD) studies complement these microscopic findings, revealing that upon dehydration, the crystalline structure of the monohydrate transforms into an amorphous state. This amorphous phase persists through the subsequent foaming and expansion. nih.gov The endothermic peak observed in Differential Scanning Calorimetry (DSC) during dehydration occurs at a temperature significantly above the boiling point of water, suggesting a strong interaction between the water molecule and the calcium D-gluconate molecules within the crystal lattice. rsc.org

| Observation Method | Temperature | Observed Phenomenon | Reference |

|---|---|---|---|

| Hot-Stage Microscopy (HSM) | 431.15 K (158°C) | Crystals lose optical properties and turn black, indicating lattice collapse. | nih.gov |

| Hot-Stage Microscopy (HSM) | 473.15 K (200°C) | Solid foaming expansion due to thermal decomposition. | nih.gov |

| Thermogravimetric Analysis (TGA) | 400 K - 439 K (127°C - 166°C) | Weight loss of 3.99%, corresponding to the loss of one water molecule. | rsc.org |

| Differential Scanning Calorimetry (DSC) | 400 K - 439 K (127°C - 166°C) | Endothermic peak indicating energy absorption for dehydration. | rsc.org |

| Variable Temperature X-Ray Diffraction (VT-XRD) | Post-dehydration | Transformation from crystalline monohydrate to an amorphous state. | nih.gov |

Deformation-Induced Structural Transformations and Mechanochemistry

The application of mechanical energy to this compound induces significant structural changes, a field of study known as mechanochemistry. These transformations can alter the compound's physical and chemical properties.

Morphological Changes and Amorphization Processes under Mechanical Activation

Mechanical activation, a process involving intense grinding or milling, leads to profound morphological and structural alterations in this compound. researchgate.net Initially crystalline powders undergo a process of dehydration and amorphization when subjected to mechanical stress. scribd.com This deformation-induced structural transformation results in the loss of long-range crystalline order, making traditional analysis by diffraction methods challenging. researchgate.netresearchgate.net The resulting product is often a nanodispersed, amorphous form of calcium gluconate. researchgate.net

Molecular Polymorphous Conversions in Nano-Dispersed Bioinorganic Compounds

Beyond simple amorphization, mechanical activation can induce polymorphous transformations at the molecular level. researchgate.net For this compound, integrated studies utilizing both direct structural methods and structure-sensitive spectroscopic techniques have provided data on these conversions. researchgate.net The process can lead to the formation of a more therapeutically active, nanodispersed amorphous form. researchgate.net This enhancement in medicinal activity is linked to conformational transitions within the molecule and the elimination of water molecules from the first coordination sphere of the calcium ion, rather than the formation of new chemical compounds. researchgate.net

Principles and Applications of Solid-State Mechanochemical Synthesis

While not a synthesis method in the traditional sense, solid-state mechanochemistry is applied to modify existing compounds like this compound to enhance their properties. The principle involves using mechanical energy to break intermolecular bonds, such as hydrogen bonds, and induce structural changes like amorphization and polymorphous conversions. researchgate.net A primary application of this technique for calcium gluconate is the significant enhancement of its bioavailability and therapeutic efficacy. researchgate.net The resulting mechanically activated modified nanodispersed amorphous form (MACG) shows increased effectiveness in treatment. researchgate.netresearchgate.net

Investigations into Spatial Molecular Isomerization in Mechanically Activated Crystals

One of the underlying mechanisms for the observed lattice polymorphous transformations and amorphization during mechanical activation of low-symmetry molecular crystals like this compound may be spatial molecular isomerization. researchgate.net This theory posits that the mechanical energy input can induce changes in the spatial arrangement of the atoms within the molecule, leading to different stereoisomers. researchgate.net The disappearance of the crystal's translational invariance can be explained by the simultaneous presence of both the original molecules (reactants) and the newly formed isomers (products), which possess different stereo-organization of their molecular structures. researchgate.net Spectroscopic methods, such as Electron Paramagnetic Resonance (EPR), have been used to investigate these conformational changes, revealing the potential for different conformations of the calcium gluconate molecule to exist after the introduction of defects through mechanical or radiation stress. researchgate.net

| Process | Observed Effect | Underlying Mechanism (Postulated) | Resulting Application | Reference |

|---|---|---|---|---|

| Morphological Changes & Amorphization | Loss of crystallinity, formation of amorphous powder. | Deformation-induced breakage of crystal lattice. | Facilitates further molecular transformations. | researchgate.netscribd.comresearchgate.net |

| Molecular Polymorphous Conversions | Formation of nanodispersed amorphous form. | Conformational transitions, elimination of coordinated water. | Increased therapeutic activity. | researchgate.netresearchgate.net |

| Spatial Molecular Isomerization | Coexistence of different molecular stereo-organizations. | Changes in the spatial arrangement of atoms within the molecule. | Explains the loss of crystalline order and polymorphic changes. | researchgate.net |

Solution Chemistry and Metal Ion Complexation Behavior

Acid-Base Properties of the D-Gluconate (B1237863) Ligand in Aqueous Systems

D-gluconic acid, the conjugate acid of the gluconate ligand, is a weak carboxylic acid. Its acidity is characterized by the dissociation constant (pKa), which quantifies the tendency of the carboxylic acid group (-COOH) to deprotonate and form the carboxylate anion (-COO⁻) in an aqueous solution. europa.eu The chemical structure of gluconic acid features a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group. wikipedia.org

The equilibrium between the protonated gluconic acid (HGluc) and the deprotonated gluconate anion (Gluc⁻) is pH-dependent. At a pH below its pKa, the undissociated acid form is predominant, whereas at a pH above the pKa, the anionic form prevails. europa.eu Literature values for the pKa of gluconic acid show some variation but generally fall within a narrow range.

| pKa Value | Source |

|---|---|

| 3.6 | europa.euchemicalbook.com |

| 3.62 | nih.gov |

| 3.86 | wikipedia.org |

| 3.5 to 3.8 | oecd.org |

In alkaline and hyperalkaline conditions, further deprotonation can occur from the alcoholic hydroxyl (-OH) groups along the carbon chain. mpg.deresearchgate.net This process is crucial for the formation of highly stable chelate complexes with metal ions at elevated pH levels. mpg.deresearchgate.netresearchgate.net

Calcium(II) Complexation in Aqueous Solutions

The gluconate anion is an effective chelating agent, capable of forming stable complexes with various metal ions, including calcium(II) (Ca²⁺). wikipedia.orgpatsnap.com The interaction between Ca²⁺ and gluconate is of significant interest due to its relevance in various chemical and biological systems.

Chelation Mechanisms Involving Carboxylate and Alcoholic Hydroxyl Groups

The stability of calcium(II)-gluconate complexes is significantly enhanced by the chelate effect. mpg.deresearchgate.net Chelation involves the formation of coordinate bonds between the calcium ion and multiple electron-donating atoms within the same gluconate ligand. patsnap.com The primary binding site, or "anchor group," is the negatively charged carboxylate moiety (-COO⁻). researchgate.net

Stability is further conferred by the participation of the alcoholic hydroxyl groups. Specifically, the oxygen atoms on the second and third carbon atoms of the gluconate chain have been identified as the most probable additional sites for Ca²⁺ binding. nih.govacs.org This coordination between the carboxylate group and the adjacent hydroxyl groups results in the formation of stable five-membered chelate rings. mpg.deresearchgate.net

Determination of Formation Constants and Stability Data for Calcium(II)-Gluconate Complexes

The strength of the interaction between a metal ion and a ligand in solution is quantified by the stability constant, also known as the formation constant (K) or binding constant. wikipedia.org For calcium(II)-gluconate complexes, these constants have been determined using various experimental techniques, including potentiometric titrations. researchgate.netnih.govacs.org The data reveal the formation of multiple complex species, with their stability often expressed in logarithmic form (log K or log β).

| Complex Species | Logarithmic Stability Constant | Conditions | Source |

|---|---|---|---|

| CaGluc⁺ | log K = 1.21 ± 0.05 | 25°C | researchgate.net |

| CaGlucOH⁰ | log K = -9.96 ± 0.05 | 25°C | researchgate.net |

| [Ca₂Gluc(OH)₃]⁰ | log β₂₁₃ = 8.03 | Hyperalkaline solution | nih.govacs.org |

| [Ca₃Gluc₂(OH)₄]⁰ | log β₃₂₄ = 12.39 | Hyperalkaline solution | nih.govacs.org |

Influence of pH on Complex Speciation and Stability

The pH of the aqueous solution has a profound impact on the speciation and stability of calcium(II)-gluconate complexes. researchgate.netnih.govresearchgate.net In weakly acidic to neutral conditions (pH 2-10), the interaction primarily involves weak chelation between the calcium ion and the carboxylate and hydroxyl groups of the gluconate ligand. researchgate.net

The complexation behavior changes dramatically in alkaline and hyperalkaline (pH > 12) environments. mpg.deresearchgate.net Under these conditions, the deprotonation of one or more of the alcoholic hydroxyl groups occurs, providing additional, stronger binding sites for the Ca²⁺ ion. mpg.deresearchgate.net This leads to the formation of unexpectedly stable complexes. nih.govacs.org Studies have shown a clear shift in the dominant species with increasing pH; for instance, at pH 11.3, the mononuclear CaGluc⁺ complex is mainly predicted, whereas at pH 13.0, the CaGlucOH⁰ species becomes dominant. researchgate.net

Multinuclear Calcium(II)-Gluconate Complex Formation in Alkaline and Hyperalkaline Solutions

A key feature of the calcium(II)-gluconate system in highly alkaline solutions is the formation of multinuclear (or polynuclear) complexes, where multiple calcium ions are bridged by one or more gluconate ligands. nih.govacs.org These complex structures are particularly favored at high pH and high concentrations of calcium and gluconate. researchgate.net The formation of these species significantly increases the solubility of calcium sources like portlandite (Ca(OH)₂). nih.govacs.org

Extensive research has led to the identification of both mononuclear and polynuclear calcium(II)-gluconate species in solution.

Mononuclear Species : In alkaline solutions, simple 1:1 complexes such as CaGluc⁺ and the hydrolyzed species [CaGlucOH]⁰ are present. However, they have been found to be minor species under hyperalkaline conditions. researchgate.netnih.govacs.org

Polynuclear Species : The predominant complexes in hyperalkaline solutions are multinuclear. nih.govacs.org Specific neutral species have been identified and their formation confirmed through methods including H₂/Pt-electrode potentiometry, X-ray Absorption Spectroscopy (XAS), Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govacs.org These include the binuclear complex [Ca₂Gluc(OH)₃]⁰ and the trinuclear complex [Ca₃Gluc₂(OH)₄]⁰. researchgate.netnih.govacs.org

Structural Elucidation of Complex Geometries through Computational and Spectroscopic Methods

The determination of the three-dimensional structures of calcium gluconate complexes in solution is crucial for understanding their reactivity and behavior. A combination of computational modeling and various spectroscopic techniques has been employed to elucidate these complex geometries.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool. 1H and 13C NMR studies have been used to investigate the conformation of the gluconate ion upon complexation with Ca(II). These studies have revealed that the gluconate molecule can exist in different spatial arrangements, primarily a zigzag conformation and a cyclic form. The results of homonuclear 2D 1H NMR spectroscopy suggest that the zigzag conformation is predominant in aqueous solutions. Furthermore, it has been observed that as the concentration of the solution increases, intermolecular hydrogen bonds form, leading to changes in the spatial structure of the molecules.

Multinuclear NMR measurements have also been instrumental in identifying the specific binding sites of the gluconate ligand with the calcium ion. Besides the carboxylate group, the oxygen atoms on the second and third carbon atoms of the gluconate chain have been identified as the most probable sites for Ca(II) binding. 2D 1H-43Ca NMR spectroscopy has provided evidence for the simultaneous binding of Ca(II) to the alcoholic hydroxyl groups on both C2 and C3.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have complemented experimental data by providing theoretical models of the complex structures. Molecular modeling has suggested that the gluconate anion can act as a multidentate ligand. Calculations have indicated that an initial five-membered chelate ring structure is thermodynamically more stable than a six-membered one. Ab initio calculations have also been used to deduce the suggested structure of a trinuclear calcium-gluconate complex identified in hyperalkaline solutions.

Other spectroscopic methods have also contributed to the structural understanding. Fourier-transform infrared spectroscopy (FTIR) helps in characterizing the molecular structure by identifying the chemical bonds present. Techniques like X-ray Absorption Spectroscopy (XAS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to confirm the formation of multinuclear calcium-gluconate complexes in solution.

| Spectroscopic/Computational Method | Key Findings on Calcium Gluconate Complex Geometry |

| 1H and 13C NMR | Identifies predominant zigzag and minor cyclic conformations of the gluconate ligand in solution. Shows concentration-dependent structural changes due to intermolecular hydrogen bonding. |

| Multinuclear NMR (e.g., 43Ca) | Pinpoints binding sites to the carboxylate group and hydroxyl groups on C2 and C3. |

| Density Functional Theory (DFT) | Suggests multidentate coordination of gluconate. Indicates higher stability for a five-membered chelate ring structure. |

| Ab initio Calculations | Provides theoretical structures for complex multinuclear species, such as trinuclear calcium-gluconate complexes. |

| FTIR, XAS, ESI-MS | Confirms the formation of various complex species, including multinuclear complexes, in solution. |

Interactions with Other Metal Ions and Ternary Complex Formation

Complexation with Transition Metals, Lanthanides, and Actinides in Aqueous Environments

The gluconate ion's ability to form stable complexes is not limited to calcium; it readily interacts with a wide array of other metal ions, including transition metals, lanthanides, and actinides, particularly in aqueous solutions. This complexing behavior is of significant interest, especially in environmental and industrial contexts.

Transition Metals: Gluconate forms complexes with various transition metals such as iron (Fe), copper (Cu), cobalt (Co), and technetium (Tc). For instance, the complexation of Fe(III) with gluconate has been studied, revealing the formation of stable species in solution acs.org. Similarly, studies on the copper(II) and cadmium(II) gluconate systems show the formation of dimeric species in solutions with an excess of the ligand myttex.net. The interaction with technetium is relevant in the context of nuclear waste, where gluconate can form stable aqueous complexes with Tc(IV), potentially increasing its solubility and mobility nih.gov.

Lanthanides: The complexation of gluconate with trivalent lanthanide ions (Ln(III)), such as Lanthanum (La), Samarium (Sm), Europium (Eu), Gadolinium (Gd), and Lutetium (Lu), has been investigated as they serve as chemical analogs for trivalent actinides nih.govacs.org. Studies using techniques like Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) and NMR have shown that up to a circumneutral pH, binary complexes with Ln(III):gluconate stoichiometric ratios from 1:1 to 1:4 are formed nih.govacs.org. The coordination primarily occurs through the carboxyl group and the adjacent hydroxyl group, forming a stable five-membered chelate ring acs.org. At higher pH levels, the speciation becomes more complex due to the deprotonation of the gluconate hydroxyl groups nih.govacs.org.

Actinides: Gluconate's interaction with actinides is a critical area of research due to its presence in radioactive waste environments. It has been shown to form strong complexes with actinides such as Thorium (Th), Uranium (U), Plutonium (Pu), and Americium (Am) frontiersin.org. For example, the complexation of Th(IV) with gluconate has been studied in acidic solutions, where 1:1 complexes are formed acs.org. Computational studies have also been performed on the speciation of uranyl(VI)-gluconate complexes, investigating different chelation modes and their dependence on pH nih.gov.

| Metal Ion Group | Examples | Key Complexation Characteristics |

| Transition Metals | Fe(III), Cu(II), Cd(II), Tc(IV) | Formation of stable mononuclear and polynuclear complexes; can enhance metal ion solubility. |

| Lanthanides | La(III), Eu(III), Gd(III) | Formation of 1:1 to 1:4 complexes; coordination via carboxyl and α-hydroxyl groups; pH-dependent speciation. |

| Actinides | Th(IV), U(VI), Pu(IV) | Strong complexation, especially under alkaline conditions; significant for radionuclide mobility. |

Formation and Characterization of Ternary Complexes

The formation of ternary Ca(II)/Actinide(III/IV)/gluconate species has been proposed for Nd(III)/Cm(III) and Th(IV) mpg.de. The presence of Ca(II) can further stabilize the actinide-gluconate complexes, which has important implications for radionuclide behavior mpg.de. For instance, in the Th(IV)-gluconate system, the formation of quaternary complexes like CaTh(OH)₄(HGLU)⁺ has been suggested to occur in calcium-rich environments researchgate.net.

Similarly, ternary complexes involving transition metals have been observed. Studies on the Fe(III)/Fe(II) couple in the presence of gluconate have considered the formation of Ca(II)/Fe(III)/gluconate complexes, which can alter the redox properties of the iron species in solution mpg.de. A novel tetra-iron(III) complex containing two gluconate ligands has also been synthesized and characterized, demonstrating the ability of gluconate to participate in complex multinuclear structures rsc.org. The formation of these ternary complexes is often characterized by techniques such as potentiometric titration, cyclic voltammetry, and various spectroscopic methods to determine their stoichiometry and stability constants researchgate.net.

Implications of Complexation for Metal Ion Mobilization, particularly in Radioactive Waste Repositories

The complexation of metal ions by gluconate has profound implications for their mobility in the environment, a concern of paramount importance in the management of radioactive waste. Cementitious materials are widely used as barriers in deep geological repositories for low- and intermediate-level radioactive waste nih.govfrontiersin.org. These environments are characterized by hyperalkaline conditions (high pH) mpg.de.

Gluconate can be present in these repositories as a degradation product of cellulosic materials or as an additive in cement formulations nih.govfrontiersin.orgresearchgate.net. Under the high pH conditions of cement pore water, gluconate's hydroxyl groups can deprotonate, making it an exceptionally strong chelating agent mpg.de. This strong complexation can significantly increase the solubility of otherwise poorly soluble radionuclides, such as actinides nih.govnih.govnih.gov.

The formation of stable, often negatively charged or neutral, actinide-gluconate complexes can reduce their sorption onto the surfaces of the cementitious barrier materials, thereby enhancing their mobility and potential for migration into the geosphere frontiersin.orgiaea.org. The presence of calcium is a key factor in this process. The formation of ternary Ca(II)-Actinide-gluconate complexes can further enhance the solubility and mobility of actinides frontiersin.orgmpg.de. Therefore, understanding the complexation behavior of gluconate with radionuclides in the presence of calcium is essential for the long-term safety assessment of radioactive waste repositories nih.govnih.gov.

Supersaturation and Precipitation Phenomena in Solution

Spontaneous Supersaturation Mechanisms of Calcium D-Gluconate

Calcium D-gluconate can exhibit complex solubility behavior, including the formation of highly supersaturated solutions under specific conditions. This phenomenon is driven by a competition between thermodynamic and kinetic factors.

One notable mechanism for generating spontaneous supersaturation involves the isothermal dissolution of a more soluble calcium salt, such as calcium L-lactate, in an aqueous solution of sodium D-gluconate rsc.orgresearchgate.net. Even if the solution is already saturated with respect to calcium L-lactate, the addition of sodium D-gluconate can lead to the continued dissolution of the calcium salt. This process can result in homogeneous solutions that are supersaturated with the less soluble calcium D-gluconate by a significant factor, from which calcium D-gluconate monohydrate precipitates only slowly rsc.orgresearchgate.net. This "dissolution overshooting" is dependent on competitive kinetics rsc.org.

The formation of these supersaturated states is also linked to the existence of different solid forms of calcium gluconate. A metastable monohydrate form can transform into a more thermodynamically stable anhydrous form (Form I) through a solvent-mediated phase transformation (SMPT) nih.gov. This process is controlled by the nucleation and growth of the more stable form nih.gov. The initial dissolution of the metastable monohydrate can lead to a solution that is supersaturated with respect to the stable Form I, driving the transformation. The kinetics of this transformation are influenced by factors such as temperature and solid loading in the solution nih.gov. Understanding these supersaturation and precipitation mechanisms is critical for controlling the crystallization process and obtaining pure forms of calcium gluconate monohydrate nih.gov.

Isothermal Dissolution and Subsequent Precipitation Kinetics

The dissolution of calcium gluconate in aqueous solutions under isothermal conditions can lead to the formation of supersaturated solutions, a phenomenon often described as "dissolution overshooting". rsc.orgresearchgate.net This process is not a simple dissolution up to the equilibrium saturation point; instead, it involves complex kinetic competition.

Research has demonstrated that the dissolution of one calcium salt in the presence of a different organic anion can lead to a temporary, highly concentrated state of another calcium salt. For instance, the continuous dissolution of solid calcium L-lactate pentahydrate in an aqueous solution containing sodium D-gluconate results in a homogeneous solution that is supersaturated with calcium D-gluconate. rsc.orgnih.gov In these specific conditions, the concentration of calcium D-gluconate can reach a supersaturation factor of seven. rsc.orgnih.gov

Following this period of isothermal dissolution and supersaturation, the precipitation of calcium D-gluconate monohydrate occurs, but notably at a slow rate. rsc.orgnih.gov This delayed precipitation is a key aspect of its kinetic behavior. The overshooting of solubility is understood as a kinetic phenomenon, where the ligand (in this case, gluconate) interacts with the solid surface of the dissolving salt (calcium lactate). researchgate.net This interaction drives the system into a non-equilibrium state, temporarily favoring the dissolved species over the precipitated solid phase. The 10% solution of calcium gluconate is recognized as being supersaturated, as the true solubility in water is significantly lower, not exceeding 3.5%. globalrph.comgoogle.com

Table 1: Isothermal Dissolution and Precipitation Observations

| Parameter | Observation | Source |

|---|---|---|

| Process | Dissolution of calcium L-lactate in aqueous sodium D-gluconate | rsc.orgnih.gov |

| Outcome | Homogeneous solution supersaturated with calcium D-gluconate | rsc.orgnih.gov |

| Supersaturation Factor | Up to 7 times the normal saturation level | rsc.orgnih.gov |

| Precipitation Rate | Slow precipitation of calcium D-gluconate monohydrate | rsc.orgnih.gov |

| Underlying Mechanism | Competitive kinetics and dissolution overshooting | rsc.orgresearchgate.net |

Factors Influencing Dissolution Overshooting and Controlled Precipitation

Several factors critically influence the extent of dissolution overshooting and the subsequent control of precipitation for this compound. These factors are primarily related to the chemical environment of the solution.

Chemical Composition and Additives:

Competing Anions: The presence and ratio of other hydroxycarboxylate anions are crucial. A gluconate-to-lactate ratio of approximately three has been shown to facilitate the spontaneous supersaturation of calcium D-gluconate. rsc.orgnih.gov Conversely, a reverse ratio does not produce the same effect. rsc.org

Stabilizers: The stability of supersaturated calcium gluconate solutions can be enhanced by the addition of specific stabilizers. Calcium saccharate is commonly used to stabilize these solutions and prevent precipitation. globalrph.comdrugbank.comphebra.com

Other Organic Acids: The presence of malic, lactic, or citric acids can significantly increase the solubility of calcium gluconate, thereby influencing the precipitation threshold. google.com

Incompatible Ions: The presence of certain ions can readily induce precipitation. Phosphate ions, for example, can form insoluble precipitates with calcium, and their presence, even as an inactive ingredient in other formulations, can lead to compatibility issues. nih.gov

Physical and Environmental Conditions:

Temperature: While the aqueous solubility of calcium gluconate increases with temperature, supersaturated solutions are sensitive to cooling. google.comnih.gov Low temperatures can trigger crystallization and precipitation. globalrph.comgoogle.com Warming a solution that has crystallized can help redissolve the precipitate. globalrph.com

pH: The pH of the solution is a critical factor. The compatibility of calcium salts with other substances, like phosphates, is highly dependent on pH. phebra.comnih.gov

Mechanical Stress: Mechanical impacts, such as those experienced during transportation, can induce cloudiness and precipitation in supersaturated solutions. google.com

Table 2: Factors Affecting this compound Solution Stability

| Factor | Effect | Mechanism | Source |

|---|---|---|---|

| High Gluconate/Lactate (B86563) Ratio | Promotes dissolution overshooting | Competitive kinetics | rsc.orgnih.gov |

| Calcium Saccharate | Stabilizes supersaturated solutions | Prevents precipitation | globalrph.comdrugbank.comphebra.com |

| Phosphate Ions | Induces precipitation | Formation of insoluble calcium phosphate | nih.gov |

| Low Temperature | Induces precipitation | Decreased stability of supersaturated state | globalrph.comgoogle.com |

| Mechanical Impact | Induces precipitation | Disturbs the metastable supersaturated state | google.com |

| Acids (Malic, Lactic, Citric) | Increases solubility | Influences equilibrium | google.com |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methodologies

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Determination

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of calcium gluconate monohydrate. It is instrumental in identifying different crystalline forms (polymorphs) and assessing the degree of crystallinity. nih.govrsc.orgnih.gov The PXRD pattern of a crystalline solid is unique, acting as a fingerprint for a specific polymorph.

The monohydrate form of calcium gluconate can be distinguished from its anhydrous counterpart (Form I) through their distinct PXRD patterns. nih.govresearchgate.net Research has shown that under certain conditions, a solution-mediated phase transformation can occur, converting the metastable monohydrate to the more thermodynamically stable anhydrous Form I at temperatures above 292 K. nih.govrsc.orgnih.gov PXRD is crucial for monitoring this transformation. nih.govrsc.org For instance, the progress of this phase transformation can be followed by observing the appearance and growth of characteristic peaks of Form I alongside the diminishing peaks of the monohydrate form. nih.gov

Furthermore, PXRD has been used to identify new crystalline forms of calcium gluconate, such as the "N-crystal," which exhibits a unique diffraction pattern compared to conventional anhydrous and monohydrate forms. google.com The technique is also sensitive to changes in crystallinity, which can be affected by processes like mechanical activation, leading to amorphization of the material. icm.edu.pl

Below is a table summarizing representative PXRD peak positions for this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity |

| 5.47 | 16.16 | High |

| 11.0 | 8.04 | Medium |

| 16.5 | 5.37 | Medium |

| 19.48 | 4.55 | Low |

| 22.1 | 4.02 | High |

| 24.46 | 3.64 | Medium |

This table is a representative example and actual peak positions and intensities may vary slightly depending on the instrument and sample preparation.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis and Polymorph Discrimination

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound. These techniques are particularly useful for distinguishing between different polymorphic forms. nih.govrsc.org

FT-IR Spectroscopy probes the absorption of infrared radiation by the molecule, exciting vibrations of specific functional groups. The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to O-H, C-H, C=O, and C-O stretching and bending vibrations. nih.govxzfood.com.cnchemicalbook.com A key feature distinguishing the monohydrate from the anhydrous form is the presence of a sharp band around 3485 cm⁻¹ in the O-H stretching region, which is attributed to the water of hydration. xzfood.com.cn The strong C=O stretching band appears at approximately 1595 cm⁻¹ for the monohydrate. xzfood.com.cn

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, offers complementary information. It is particularly sensitive to non-polar bonds and can be used to monitor phase transformations in situ. nih.govrsc.orgnih.gov The Raman spectra of this compound and its anhydrous form (Form I) show noticeable differences, allowing for their clear discrimination. researchgate.net For example, a peak shift from 277 to 251 cm⁻¹ has been observed in Raman spectra, indicating structural modifications. researchgate.net

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, aiding in the identification of polymorphs and the study of their interconversion. nih.govrsc.org

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch (water) | ~3485 (medium sharp) | Not prominent |

| O-H Stretch (hydroxyls) | Broad absorption | Not prominent |

| C-H Stretch | ~2900-3000 | ~2900-3000 |

| C=O Stretch (carboxylate) | ~1595 (strong) | ~1600 |

| C-O Stretch | ~1000-1100 | ~1000-1100 |

This table provides approximate ranges for the main vibrational bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to determine the concentration of a substance in a solution by measuring its absorbance of UV or visible light. While calcium gluconate itself does not have a strong chromophore to absorb light in the UV-Vis range, the technique can be employed for its quantitative analysis, often after complexation or derivatization. ias.ac.inwjpsronline.com

In some studies, the formation of complexes between calcium gluconate and other species, such as zinc ions, can be monitored using UV-Vis spectroscopy. ias.ac.in For instance, fresh calcium gluconate solution may exhibit a peak around 295 nm, and the introduction of zinc ions can lead to the appearance of an additional peak at 255 nm. ias.ac.in The changes in the intensity of these peaks can provide information about the complex formation. ias.ac.in

Furthermore, UV-Vis spectrophotometry has been used for the quantitative determination of calcium in calcium gluconate preparations. wjpsronline.com This often involves a reaction with a colorimetric reagent, such as murexide, which forms a colored complex with calcium that can be measured at a specific wavelength, for example, 520 nm. wjpsronline.com The absorbance is proportional to the concentration of the calcium complex, allowing for the quantification of calcium in the sample. wjpsronline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁴³Ca) for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of calcium gluconate in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ⁴³Ca, NMR provides detailed information about the connectivity, conformation, and interactions of the molecule. researchgate.netnih.govresearchgate.net

¹H and ¹³C NMR studies have been instrumental in determining the conformation of the gluconate ion in aqueous solution. researchgate.netnih.gov Research indicates that calcium gluconate can exist in different conformations, with a zigzag form being predominant. researchgate.netresearchgate.net The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to changes in the molecular structure and can be used to study the complexation of gluconate with Ca²⁺ ions. nih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy), have been employed to further elucidate the spatial structure and hydrogen bonding networks in calcium gluconate solutions. researchgate.net

⁴³Ca NMR provides direct insight into the local environment of the calcium ion. nih.govrsc.org Although the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus present experimental challenges, studies have successfully used this technique to investigate the binding of Ca²⁺ to the gluconate ligand. nih.gov For instance, 2D ¹H-⁴³Ca NMR experiments have suggested that the calcium ion binds simultaneously to the hydroxyl groups on carbons C2 and C3 of the gluconate chain. nih.gov Solid-state ⁴³Ca NMR can also reveal information about the calcium coordination environment, with the quadrupolar coupling constant and chemical shift being sensitive to the symmetry of the calcium site.

| Nucleus | Information Gained |

| ¹H | Proton environment, conformation, hydrogen bonding. researchgate.netresearchgate.net |

| ¹³C | Carbon skeleton, conformation, complexation sites. nih.gov |

| ⁴³Ca | Direct probing of the calcium binding environment, coordination. nih.govrsc.org |

Electron Paramagnetic Resonance (EPR) for Conformational Analysis and Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is not paramagnetic in its native state, EPR can be used to study its conformation after the introduction of paramagnetic centers, for example, through gamma irradiation. researchgate.net

Studies have shown that by irradiating calcium gluconate, stable radicals can be formed, and their EPR spectra can provide information about the molecular conformation. researchgate.net The analysis of the hyperfine interaction constants in the EPR spectra allows for the calculation of torsion angles within the gluconate molecule. researchgate.net This approach has revealed the existence of two possible conformations of the calcium gluconate molecule, which is consistent with findings from other techniques. researchgate.net

EPR can also be used to study the interaction of calcium-binding proteins with calcium, where spin labels are introduced to probe conformational changes upon calcium binding. nih.govgmclore.orgnih.govembopress.org Although not directly on this compound, these studies demonstrate the power of EPR in understanding calcium-mediated processes.

X-ray Absorption Spectroscopy (XAS) for Elucidating Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom. For this compound, Ca K-edge XAS can be used to probe the coordination environment of the calcium ion. acs.orgosti.govdigitellinc.comdesy.de

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the coordination number, site symmetry, and the nature of the ligands surrounding the calcium atom. acs.orgdigitellinc.comrsc.org By comparing the XANES spectra of this compound with those of model compounds with known calcium coordination environments, qualitative and quantitative information about the Ca²⁺ site can be obtained. acs.orgdesy.dersc.org

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental XAS data to refine the interpretation of the spectra and provide a more detailed picture of the coordination environment. acs.orgdigitellinc.com This combined approach has been shown to be a reliable method for characterizing complex calcium centers in various materials. acs.orgosti.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identification of Solution Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for identifying and characterizing species in solution without causing fragmentation. wikipedia.org In the context of calcium gluconate, ESI-MS has been instrumental in understanding its complexation behavior in aqueous solutions.

Research has shown that in alkaline to hyperalkaline conditions, gluconate forms stable complexes with various metal cations due to the deprotonation of its alcoholic hydroxyl groups. mpg.de ESI-MS studies have helped to identify the stoichiometry of these complexes. For instance, in solutions containing calcium ions, ESI-MS has been used to detect the formation of polynuclear calcium-gluconate complexes. rsc.orgu-szeged.hu

In one study, ESI-MS was employed to compare the complexing properties of D-gluconate (B1237863) (Gluc⁻) and α-D-isosaccharinate (Isa⁻) with calcium ions. rsc.org The mass spectra revealed differences in the formation of polynuclear species. While gluconate-containing solutions showed evidence of polynuclear complexes, such species were not observed for the Ca²⁺/Isa⁻/OH⁻ system under similar conditions. rsc.org Specifically, peaks corresponding to polynuclear complexes with compositions like Ca₂LH₋₃⁰ and Ca₃L₂H₋₄⁰ were expected but not found for the isosaccharinate, highlighting a key structural difference in their coordination chemistry. rsc.org The ESI-MS spectrum of a solution containing Ca²⁺ and Isa⁻ was practically empty in the m/z range where polynuclear gluconate complexes were anticipated. rsc.org

Another application of ESI-MS has been in studying the acid-base properties of gluconate. researchgate.net Mass spectra of acidified gluconate solutions have shown peaks corresponding to lactone anions and lactones adducted by gluconate, providing insights into the lactonization equilibria that occur in acidic conditions. researchgate.net

Thermal and Morphological Analysis

The thermal stability, decomposition pathways, and physical form of this compound are critical parameters that are investigated using a combination of thermal and microscopic techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition and Dehydration Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for studying the thermal behavior of materials. egyankosh.ac.in TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. etamu.edugoogle.com

For this compound, TGA/DSC analyses reveal a distinct, multi-step decomposition process. The initial mass loss corresponds to the dehydration of the crystal water. Studies have shown a weight loss of approximately 3.99% to 4.0% occurring between 120°C and 150°C, which is consistent with the theoretical value of one water molecule (4.01%). nih.govresearchgate.netup.ac.za This dehydration is observed as an endothermic peak in the DSC curve. nih.govresearchgate.net The temperature of this dehydration is significantly above the boiling point of water, indicating a strong interaction between the water molecule and the calcium gluconate molecule within the crystal lattice. nih.govresearchgate.net

DSC data also reveals other thermal events. For instance, an endothermic peak between 180-210°C is thought to correspond to the release of water through further dehydration reactions. up.ac.za The thermal behavior can be influenced by the atmosphere, with oxidative decomposition occurring at lower temperatures in the presence of air. researchgate.net

Table 1: Thermal Decomposition Data for this compound

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak | Reference |

| Dehydration | 120 - 150 | ~4.0 | Endothermic | nih.govup.ac.za |

| Further Dehydration | 180 - 210 | - | Endothermic | up.ac.za |

| Conversion to CaO | > 750 | - | - | up.ac.zaup.ac.za |

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Particle Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to characterize the morphology and surface features of solid materials at the micro and nanoscale. libretexts.org

SEM analysis of this compound has been used to observe its crystal shape and the morphology of its thermal decomposition products. nih.gov For example, SEM images of the carbonaceous foam produced during pyrolysis show a closed-cell structure with very thin walls at intermediate temperatures (around 400°C). up.ac.za The cell sizes were observed to be between 50 µm and 200 µm, with wall thicknesses ranging from 5 nm to 50 nm. up.ac.za At higher temperatures (above 500°C), the foam structure transitions to an open-cell morphology. up.ac.za SEM has also been employed to examine the effects of mechanical activation on calcium gluconate, revealing the formation of a nano-dispersed state. icm.edu.pl

AFM provides even higher resolution imaging of surface topography. rsc.org It has been used to study the surface of materials at a near-molecular level. While specific AFM studies focusing solely on the surface of pristine this compound crystals are less common in the provided context, the technique is valuable for examining changes in surface structure due to various treatments. For example, AFM has been used to assess surface roughness and changes on other calcium-containing compounds and materials after different treatments, demonstrating its utility for such analyses. science.govcore.ac.uk

Hot-Stage Microscopy (HSM) for Observing Solid-State Transformations

Hot-Stage Microscopy (HSM) allows for the direct visualization of a sample's physical changes as it is heated. measurlabs.com This technique is particularly useful for observing solid-state transformations, such as dehydration and melting.

In the study of this compound, HSM has been used to observe the solid-state dehydration process. nih.govresearchgate.net As the crystal is heated, changes in its optical properties can be monitored. One study reported that upon heating to 431.15 K (158°C), the optical properties of the this compound crystals disappeared, and they turned black. nih.gov This visual change indicates the completion of the dehydration process and the collapse of the monohydrate crystal lattice. nih.gov At a higher temperature of 473.15 K (200°C), the solid was observed to foam and expand, which is consistent with the findings from TGA and DSC analyses. nih.gov HSM studies also suggested that after dehydration, the monohydrate transforms into an amorphous state. nih.gov

Electrochemical and Solution-Based Characterization

The behavior of this compound in solution, particularly its acid-base properties and its ability to form complexes, is crucial for many of its applications. Potentiometric titrations are a key technique for quantifying these interactions.

Potentiometric Titrations for Acid-Base and Complexation Equilibria

Potentiometric titrations are a classic and powerful method for determining the equilibrium constants of acid-base and complexation reactions in solution. medmuv.com This technique involves measuring the potential of an electrode that is sensitive to the concentration of a specific ion (like H⁺ or Ca²⁺) as a titrant is added.

The acid-base properties of gluconic acid have been studied using potentiometric titrations to determine its acidity constant (pKa). mpg.de These studies are often complicated by the tendency of gluconic acid to form lactones in acidic solutions, which can interfere with the measurements. mpg.deresearchgate.net Therefore, experimental conditions, such as the speed of titration, are carefully controlled to minimize lactonization. mpg.de

Potentiometric titrations have been extensively used to investigate the complexation of calcium ions with gluconate. rsc.orgrsc.orgresearchgate.net By using a calcium-ion selective electrode (Ca-ISE), researchers can measure the concentration of free Ca²⁺ ions in solution as a function of added gluconate or changing pH. rsc.orgresearchgate.net These measurements allow for the determination of the stoichiometry and stability constants of the formed calcium-gluconate complexes. rsc.orgrsc.org

For instance, studies have confirmed the formation of a 1:1 complex, CaGluc⁺, in neutral solutions. rsc.org In alkaline solutions, the situation is more complex, with evidence for the formation of various deprotonated and polynuclear species. rsc.orgresearchgate.netresearchgate.net Potentiometric titrations in alkaline media have been used to identify species such as [CaFeIIIDGLH₋₅]²⁻ in the presence of iron(III), demonstrating the formation of mixed-metal complexes. rsc.org The data from these titrations are typically analyzed using computer programs to determine the stability constants of the various complexes present in the equilibrium model. rsc.org

Conductometry and Freezing-Point Depression for Investigating Solution Properties

The behavior of this compound in aqueous solutions is critical for its various applications. Conductometry and freezing-point depression are two classical physical chemistry techniques used to investigate the colligative and electrolytic properties of its solutions.

Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of ions. For this compound (Ca(C₆H₁₁O₇)₂·H₂O), this technique provides insights into its dissociation into calcium ions (Ca²⁺) and gluconate ions (C₆H₁₁O₇⁻). Research studies have utilized conductometry, often in conjunction with other methods like potentiometry and spectroscopy, to study the complexation of the gluconate anion with metal ions, including calcium itself, particularly under varying pH conditions. mpg.deup.ac.za The formation of ion pairs or more complex species in solution can be inferred from deviations from ideal electrolytic behavior as measured by conductivity.